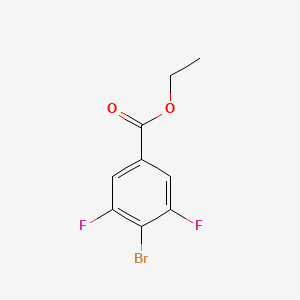
Ethyl 4-bromo-3,5-difluorobenzoate
Übersicht
Beschreibung
Ethyl 4-bromo-3,5-difluorobenzoate is a chemical compound with the molecular formula C9H7BrF2O2 . It has a molecular weight of 265.05 .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzoate ester group attached to a bromine atom and two fluorine atoms on the benzene ring .Physical And Chemical Properties Analysis
This compound has several notable physical and chemical properties. It has a high GI absorption and is BBB permeant . It is also a CYP1A2 inhibitor . The compound has a Log Po/w (iLOGP) of 2.62, indicating its lipophilicity . Its water solubility is low, with a Log S (ESOL) of -3.51 .Wissenschaftliche Forschungsanwendungen
Regioflexible Substitution in Organic Synthesis
- Ethyl 4-bromo-3,5-difluorobenzoate demonstrates its potential in organic synthesis through regioflexible substitution processes. Schlosser and Heiss (2003) explored the selective conversion of 1,3-difluorobenzene into various bromobenzoic acids, including compounds similar to this compound. This research underlines the compound's versatility in creating structurally diverse molecules (Schlosser & Heiss, 2003).
Catalyst-Free P-C Coupling Reactions
- Jablonkai and Keglevich (2015) demonstrated the use of halobenzoic acids, including compounds similar to this compound, in catalyst-free phosphorus-carbon (P-C) coupling reactions. This study highlights the potential of such compounds in developing more efficient and environmentally friendly chemical synthesis methods (Jablonkai & Keglevich, 2015).
Synthesis of Complex Organic Compounds
- Research by Pokhodylo and Obushak (2019) involved the use of methyl 2-azido-5-bromobenzoate, a compound structurally related to this compound, for synthesizing complex organic structures. This study illustrates the compound's role in creating intricate organic molecules, potentially useful in various fields including pharmaceuticals (Pokhodylo & Obushak, 2019).
Antifungal and Pharmaceutical Applications
- Lehtonen, Summers, and Carter (1972) explored the antifungal properties of various bromo- and iodo-3,5-dinitrobenzoates. Their research indicates the potential of compounds like this compound in developing fungicides and other pharmaceutical applications (Lehtonen, Summers, & Carter, 1972).
Development of Dendritic Polymers
- Bi Yun-mei (2011) studied the synthesis of ethyl 3,5-dibromobenzoate, a compound with structural similarities to this compound, as a raw material for dendritic polymers. This research shows the compound's applicability in the field of polymer science, particularly in the creation of advanced materials (Bi Yun-mei, 2011).
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of Ethyl 4-bromo-3,5-difluorobenzoate is the benzylic position of aromatic compounds . This compound is involved in reactions at the benzylic position, which include free radical bromination, nucleophilic substitution, and oxidation .
Mode of Action
This compound interacts with its targets through a free radical reaction . In the initiating step, a bromine atom is lost, leaving behind a radical. This radical then removes a hydrogen atom to form a new compound. The compound then reacts with another molecule of this compound, continuing the reaction .
Biochemical Pathways
The biochemical pathways affected by this compound involve the formation of new compounds through reactions at the benzylic position . These reactions can lead to the formation of various products, depending on the specific conditions and reactants present .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is a cyp1a2 inhibitor . These properties can impact the bioavailability of the compound .
Result of Action
The molecular and cellular effects of this compound’s action are the formation of new compounds through reactions at the benzylic position . These reactions can lead to various downstream effects, depending on the specific conditions and reactants present .
Action Environment
The action of this compound can be influenced by environmental factors. For example, the rate of reaction can be affected by the presence of other reactants, the temperature, and the pH of the environment . Additionally, the compound’s stability can be influenced by these factors .
Biochemische Analyse
Biochemical Properties
Ethyl 4-bromo-3,5-difluorobenzoate plays a significant role in biochemical reactions, particularly in the synthesis of other complex molecules. It interacts with various enzymes and proteins, influencing their activity and function. For instance, it has been identified as an inhibitor of the enzyme CYP1A2 . This interaction can affect the metabolism of other compounds processed by this enzyme, leading to changes in their bioavailability and activity.
Cellular Effects
This compound has notable effects on different cell types and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with CYP1A2 can lead to altered gene expression profiles related to metabolic pathways . Additionally, its high permeability across the blood-brain barrier suggests potential effects on neuronal cells and brain function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active site of CYP1A2, inhibiting its enzymatic activity . This inhibition can lead to decreased metabolism of substrates processed by CYP1A2, resulting in increased levels of these substrates in the body. Furthermore, this compound’s lipophilicity allows it to integrate into cellular membranes, potentially affecting membrane-bound proteins and signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but it may degrade over extended periods or under specific conditions such as high temperatures or exposure to light . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including persistent changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit minimal toxicity and primarily affect metabolic pathways through enzyme inhibition . At higher doses, it can cause adverse effects, including toxicity and disruption of normal cellular functions . Threshold effects have been observed, where a certain dosage level leads to a significant increase in adverse outcomes .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with CYP1A2 . This interaction can alter the metabolic flux of other compounds processed by this enzyme, leading to changes in metabolite levels. Additionally, it may affect the activity of other enzymes and cofactors involved in related metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion due to its lipophilic nature . It can accumulate in lipid-rich areas such as cellular membranes and adipose tissues. The compound’s distribution is also influenced by its ability to cross the blood-brain barrier, allowing it to affect central nervous system functions .
Subcellular Localization
This compound is primarily localized in cellular membranes and lipid-rich compartments . Its lipophilicity facilitates its integration into these areas, where it can interact with membrane-bound proteins and influence their activity. Additionally, it may undergo post-translational modifications that direct it to specific subcellular compartments, further affecting its function and activity .
Eigenschaften
IUPAC Name |
ethyl 4-bromo-3,5-difluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF2O2/c1-2-14-9(13)5-3-6(11)8(10)7(12)4-5/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJVXFLXRWCNKQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=C1)F)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



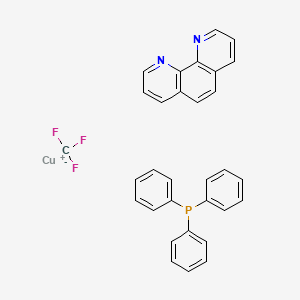

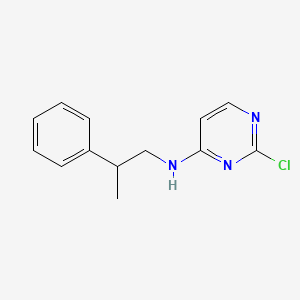
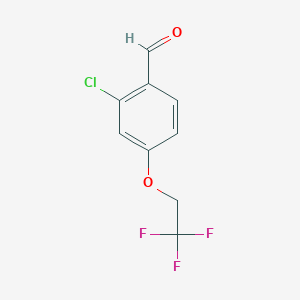
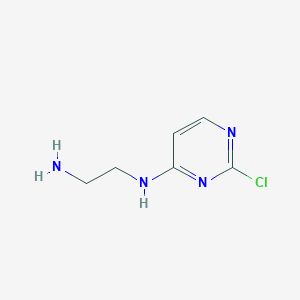

![Carbamic acid, N-[[4-[(hydroxyimino)methyl]phenyl]methyl]-N-methyl-, 1,1-dimethylethyl ester](/img/structure/B1433785.png)
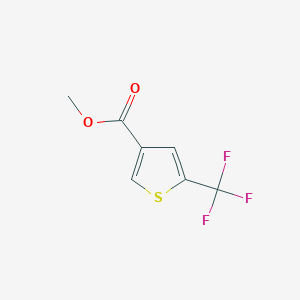
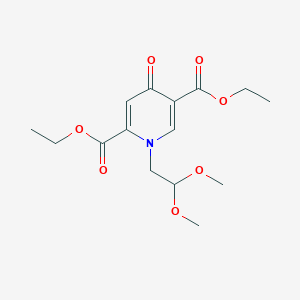
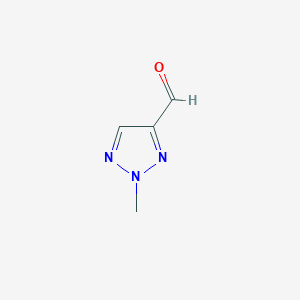
![Ethyl 4,6-Dimethylpyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1433791.png)
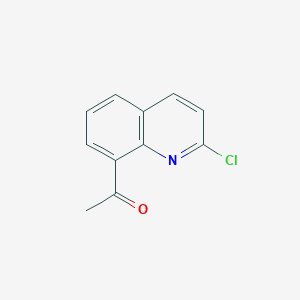

![(2R,5S,13aR)-8-methoxy-7,9-dioxo-N-(2,4,6-trifluorobenzyl)-2,3,4,5,7,9,13,13a-octahydro-2,5-methanopyrido[1',2':4,5]pyrazino[2,1-b][1,3]oxazepine-10-carboxamide](/img/structure/B1433798.png)